N'-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}pyridine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}pyridine-4-carboximidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group attached to a prop-2-enoyl moiety, which is further linked to a pyridine-4-carboximidamide group. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}pyridine-4-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Chlorophenyl Prop-2-enoyl Intermediate: : This step involves the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding 2-chlorocinnamic acid. The acid is then converted to its acid chloride using thionyl chloride.
-
Coupling with Pyridine-4-carboximidamide: : The acid chloride is then reacted with pyridine-4-carboximidamide in the presence of a base, such as triethylamine, to form the desired compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}pyridine-4-carboximidamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
-
Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N’-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}pyridine-4-carboximidamide has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases.
-
Industry: : The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N’-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}pyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2-Chlorophenyl)-3-(4-isopropylphenyl)acrylamide
- (2E)-3-(2-Chlorophenyl)-2-phenyl-2-propenoic acid
- (4-Chlorophenyl)(2-pyridinyl)methanone
Uniqueness
N’-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}pyridine-4-carboximidamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Unlike similar compounds, it features a pyridine-4-carboximidamide moiety, which enhances its ability to interact with biological targets and participate in diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H12ClN3O2 |
---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] (E)-3-(2-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C15H12ClN3O2/c16-13-4-2-1-3-11(13)5-6-14(20)21-19-15(17)12-7-9-18-10-8-12/h1-10H,(H2,17,19)/b6-5+ |
InChI Key |
RONHGXCUHXXJSB-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O/N=C(/C2=CC=NC=C2)\N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)ON=C(C2=CC=NC=C2)N)Cl |
solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.